Maltulose monohydrate

Lipogenesis Hepatic metabolism Disaccharide functional comparison

Maltulose monohydrate (CAS 207511-09-9) is a crystalline, non-crystallizing disaccharide composed of glucose and fructose linked via an α-(1→4) glycosidic bond. It occurs naturally in honey and beer , and is synthesized industrially via alkaline isomerization of maltose.

Molecular Formula C12H24O12
Molecular Weight 360.31 g/mol
Cat. No. B7957197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMaltulose monohydrate
Molecular FormulaC12H24O12
Molecular Weight360.31 g/mol
Structural Identifiers
SMILESC(C1C(C(C(C(O1)OC(C(CO)O)C(C(=O)CO)O)O)O)O)O.O
InChIInChI=1S/C12H22O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h5-15,17-21H,1-3H2;1H2/t5-,6-,7-,8-,9+,10-,11-,12-;/m1./s1
InChIKeyIHNLNTFVNSVIFH-OEFDZIMQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Maltulose Monohydrate for Research and Industrial Sourcing: Properties and Procurement Guide


Maltulose monohydrate (CAS 207511-09-9) is a crystalline, non-crystallizing disaccharide composed of glucose and fructose linked via an α-(1→4) glycosidic bond [1]. It occurs naturally in honey and beer [2], and is synthesized industrially via alkaline isomerization of maltose [1]. Maltulose monohydrate is a white to off-white solid powder with a melting point of 137°C (with decomposition) and high water solubility (~175 mg/mL) . It is widely utilized in biomedical research, food technology, and pharmaceutical development as a functional carbohydrate with reduced lipogenic activity and potential prebiotic properties [3].

Non-crystallizing disaccharide for syrup and formulation research
Reported lower hepatic lipogenic enzyme induction vs. sucrose in rodent models
Sweetness profile between maltitol and dextrose; may support reduced-sugar screening

Why Maltulose Monohydrate Cannot Be Replaced by Common Disaccharides in Functional Applications


Maltulose monohydrate differs fundamentally from sucrose, maltose, isomaltulose, and lactulose in its glycosidic linkage (α-1,4 glucose-fructose) [1]. This structural uniqueness translates into distinct physicochemical and metabolic behaviors: reduced hepatic lipogenesis compared to sucrose [2], superior syrup stability (non-crystallizing) versus maltose and sucrose [3], and a sweetness profile that sits between maltitol and dextrose [4]. In-class compounds cannot be simply interchanged because these differences directly impact glycemic response, crystallization tendency, and enzymatic processing [5].

Glycosidic linkage Maltulose uses α-1,4 glucose-fructose; common disaccharides differ (e.g., sucrose α-1,2), which may alter metabolic fate.
Hepatic enzyme response Lower lipogenic enzyme induction reported compared to sucrose; using maltose or sucrose may lead to different metabolic endpoints.
Crystallization tendency Non-crystallizing in syrups; direct substitution with crystallizing sugars (sucrose, maltose) can alter physical stability.

Quantitative Differentiation of Maltulose Monohydrate Against Key Comparators


Reduced Hepatic Lipogenic Enzyme Activity Compared to Sucrose

Maltulose monohydrate induces lower hepatic malic enzyme (ME) activity than sucrose in a rat refeeding model. The study directly compared maltulose, sucrose, maltose, lactulose, and lactose under identical dietary conditions [1].

Hepatic ME Activity
Head-to-head
Lower induction vs. sucrose-fed group
Supports metabolic endpoint comparison
Rat refeeding model; exact fold-change not provided
Lipogenesis Hepatic metabolism Disaccharide functional comparison

Sweetness Profile Relative to Sucrose, Maltitol, and Dextrose

Maltulose monohydrate exhibits a sweetness profile that is less than sucrose but greater than dextrose and maltose, and equivalent to maltitol. This ranking is based on comparative organoleptic assessments in patent literature [1].

Sweetness Rank
Class-level
Equivalent to maltitol; less than sucrose, greater than dextrose/maltose
Ranked sweetness may support formulation screening
Organoleptic patent disclosure
Sweetener selection Taste modulation Food formulation

Non-Crystallizing Syrup Behavior vs. Sucrose and Maltose

Maltulose monohydrate, when formulated in syrups, exhibits non-crystallizing properties, unlike sucrose and maltose which are prone to crystallization. This is a key functional advantage in food and pharmaceutical syrup applications [1].

Crystallization Behavior
Class-level
Non-crystallizing vs. crystallizing (sucrose, maltose)
May support syrup physical stability
Qualitative patent evidence
Syrup formulation Crystallization control Food processing

Melting Point Stability Compared to Maltose Monohydrate

Maltulose monohydrate melts with decomposition at 137°C, whereas maltose monohydrate melts at 102-103°C. This higher thermal threshold may provide better stability during processing and storage [1][2].

Melting Point (dec.)
Cross-study
137°C vs. maltose 102–103°C
Higher thermal threshold may support processing stability review
Monohydrate form; cross-study comparable
Thermal stability Crystal quality Pharmaceutical processing

Optimized Research and Industrial Scenarios for Maltulose Monohydrate Deployment


Metabolic Health Research: Reduced Lipogenic Potential

Maltulose monohydrate is a superior alternative to sucrose in rodent models of hepatic lipogenesis. Its lower induction of malic enzyme activity [1] makes it a candidate for studies on obesity, non-alcoholic fatty liver disease (NAFLD), and carbohydrate-induced metabolic dysregulation. Researchers can replace sucrose with maltulose in experimental diets to investigate metabolic outcomes.

Functional Food and Beverage Formulation: Low-Crystallization Syrups

Maltulose monohydrate is ideal for formulating non-crystallizing syrups for confectionery, beverages, and liquid dietary supplements [2]. Its resistance to crystallization ensures uniform texture and extended shelf life, differentiating it from sucrose- and maltose-based syrups that often crystallize over time.

Pharmaceutical Excipient Development: Thermal Stability Advantage

The higher melting point of maltulose monohydrate (137°C) relative to maltose monohydrate (102-103°C) [3][4] positions it as a more thermally stable excipient for solid dosage forms. It can be used in tablet formulations or as a coating agent where heat exposure during processing is a concern.

Sugar Reduction and Sweetness Modulation

Maltulose monohydrate offers a sweetness profile equivalent to maltitol but with a cleaner taste and reduced caloric impact [5]. It is well-suited for reduced-sugar formulations where a natural sweetening alternative to sucrose is required, particularly in diabetic-friendly or low-glycemic products.

Application
Selection Property
Validation Focus
Metabolic endpoint studies
Reported lower ME activity context
Lipogenic enzyme assay endpoints
Syrup formulation development
Non-crystallizing behavior
Crystallization stability over time
Solid dosage excipient research
Thermal decomposition threshold
Thermal processing stability context
Reduced-sugar formulation screening
Sweetness intensity ranking
Sweetness modulation in product matrix
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